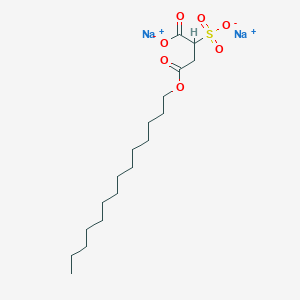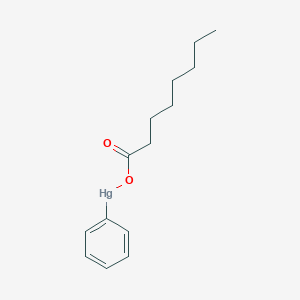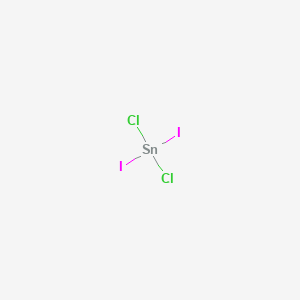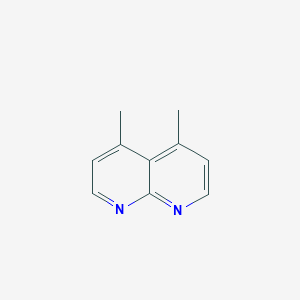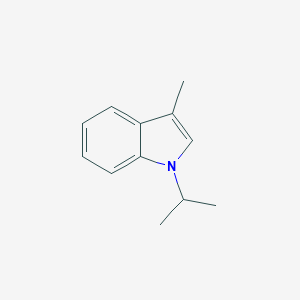
1-Isopropyl-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-methyl-1H-indole, also known as Methylisopropyltryptamine (MiPT), is a synthetic indole alkaloid. It is a derivative of the tryptamine family and has been studied for its unique properties. This compound is known for its potential in scientific research and has been used in various experiments to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of MiPT involves its binding to the serotonin 5-HT2A receptor. This binding activates various signaling pathways in the brain, leading to changes in mood, cognition, and perception. MiPT has also been shown to have partial agonist activity at the 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
MiPT has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy and focus. MiPT has also been shown to increase serotonin levels, which can improve mood and reduce anxiety. It has been studied for its potential in treating mental health disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MiPT in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. MiPT is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using MiPT in lab experiments include its potential for toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of MiPT. One potential area of research is the development of MiPT-based drugs for the treatment of mental health disorders such as depression and anxiety. MiPT could also be used to study the role of the serotonin 5-HT2A receptor in various physiological processes, such as sleep regulation and immune function. Additionally, the synthesis and purification of MiPT could be further optimized to improve its purity and yield.
In conclusion, MiPT is a synthetic indole alkaloid with potential in scientific research. It has been studied for its mechanism of action, physiological effects, and potential in treating mental health disorders. MiPT has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of MiPT involves the condensation of indole with isopropylamine and subsequent alkylation with methyl iodide. This method was first described in 1985 by Shulgin and has since been used in various studies. The purity of the compound can be improved by recrystallization and chromatography.
Applications De Recherche Scientifique
MiPT has been used in various scientific studies to understand its mechanism of action and physiological effects. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MiPT has also been studied for its potential in treating mental health disorders such as depression and anxiety.
Propriétés
Numéro CAS |
10560-08-4 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-methyl-1-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)13-8-10(3)11-6-4-5-7-12(11)13/h4-9H,1-3H3 |
Clé InChI |
HCJFUTKOOJKIFR-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C(C)C |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)C(C)C |
Synonymes |
1H-Indole,3-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





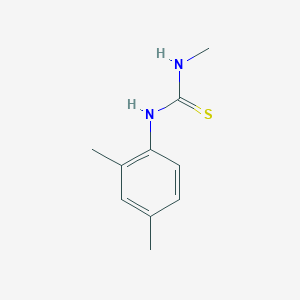
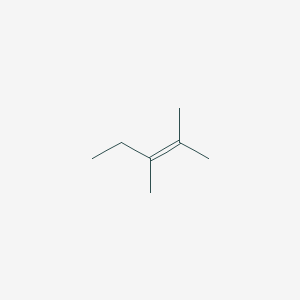
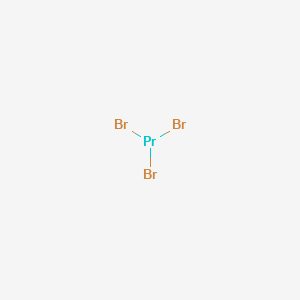
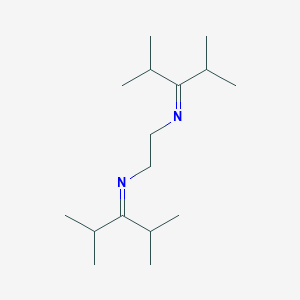

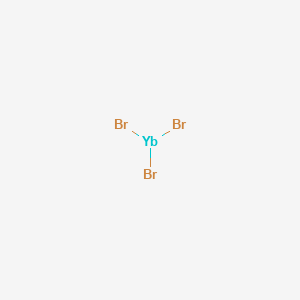

![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
